molecular formula C7H14ClNO B13222401 Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

Cat. No.: B13222401
M. Wt: 163.64 g/mol
InChI Key: OXCPZUHQMQFKOM-UHFFFAOYSA-N
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Description

Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a derivative of cyclopentafuran and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable nitro compound followed by cyclization and subsequent amination. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-2H-cyclopenta[b]furan-3a-ylmethylamine hydrochloride
  • Hexahydro-2H-cyclopenta[b]furan-3a-ylmethanol

Uniqueness

Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H

InChI Key

OXCPZUHQMQFKOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)(CCO2)N.Cl

Origin of Product

United States

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